molecular formula C11H13NO3 B1418289 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol CAS No. 1366386-61-9

2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

Cat. No.: B1418289
CAS No.: 1366386-61-9
M. Wt: 207.23 g/mol
InChI Key: CSNLKSQALXYCGY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol is a complex organic compound featuring an oxazole ring fused with a phenol group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and phenol-containing molecules. Examples are 4-(Hydroxymethyl)-2-methylindole and 4-Hydroxybenzyl alcohol .

Uniqueness

What sets 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol apart is its unique combination of an oxazole ring and a phenol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol is a heterocyclic phenolic compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry. This article provides an overview of the biological activities associated with this compound, including antibacterial, antifungal, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N1O3C_{10}H_{11}N_{1}O_{3} with a molecular weight of approximately 195.20 g/mol. The structure features a hydroxymethyl group, a methyl group on the oxazoline ring, and a phenolic moiety that may contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of oxazolidinones can inhibit various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against several bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal properties. Similar phenolic compounds have been shown to be effective against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported as follows:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Antiviral Activity

Emerging studies suggest that compounds related to oxazolidinones may possess antiviral activities as well. For instance, certain derivatives have shown inhibitory effects against viruses such as SARS-CoV-2 with IC50 values indicating effective viral load reduction without significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

  • Hydroxymethyl Group : Enhances solubility and may improve interaction with biological targets.
  • Oxazolidine Ring : Contributes to the compound's ability to inhibit bacterial protein synthesis.

Research has indicated that modifications in the substituents on the phenolic ring can significantly alter the antibacterial and antifungal potency of similar compounds .

Case Studies

A study conducted on a series of oxazolidinone derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, highlighting the potential therapeutic applications of compounds like This compound in treating infections caused by resistant pathogens .

Properties

IUPAC Name

2-[4-(hydroxymethyl)-4-methyl-5H-1,3-oxazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(6-13)7-15-10(12-11)8-4-2-3-5-9(8)14/h2-5,13-14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLKSQALXYCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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